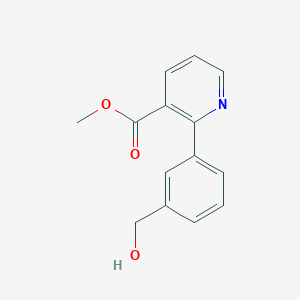

Methyl 2-(3-(hydroxymethyl)phenyl)nicotinate

説明

Methyl 2-(3-(hydroxymethyl)phenyl)nicotinate is a nicotinic acid ester derivative featuring a hydroxymethyl-substituted phenyl ring attached to the nicotinate moiety. Nicotinate esters are widely explored in pharmaceutical research due to their roles as prodrugs, with applications in topical formulations and systemic delivery .

特性

IUPAC Name |

methyl 2-[3-(hydroxymethyl)phenyl]pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-18-14(17)12-6-3-7-15-13(12)11-5-2-4-10(8-11)9-16/h2-8,16H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISTVLGRQRPQXLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)C2=CC=CC(=C2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201158175 | |

| Record name | 3-Pyridinecarboxylic acid, 2-[3-(hydroxymethyl)phenyl]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201158175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1349708-64-0 | |

| Record name | 3-Pyridinecarboxylic acid, 2-[3-(hydroxymethyl)phenyl]-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1349708-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxylic acid, 2-[3-(hydroxymethyl)phenyl]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201158175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(hydroxymethyl)phenyl)nicotinate typically involves the esterification of nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The hydroxymethyl group can be introduced through a Friedel-Crafts alkylation reaction using formaldehyde and a Lewis acid catalyst like aluminum chloride. The reaction conditions often require refluxing the mixture to achieve the desired product.

Industrial Production Methods

Industrial production of Methyl 2-(3-(hydroxymethyl)phenyl)nicotinate may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

化学反応の分析

Types of Reactions

Methyl 2-(3-(hydroxymethyl)phenyl)nicotinate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group in the nicotinate moiety can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups like halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

Reduction: Hydrogen gas with a palladium on carbon catalyst under atmospheric pressure.

Substitution: Sodium hydroxide in an aqueous or alcoholic solution for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of Methyl 2-(3-(carboxy)phenyl)nicotinate.

Reduction: Formation of Methyl 2-(3-(aminomethyl)phenyl)nicotinate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Methyl 2-(3-(hydroxymethyl)phenyl)nicotinate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly for its nicotinic acid derivative properties which may have therapeutic effects.

Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.

作用機序

The mechanism of action of Methyl 2-(3-(hydroxymethyl)phenyl)nicotinate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can enhance the compound’s solubility and bioavailability, allowing it to interact more effectively with biological systems. The nicotinate moiety may act on nicotinic acid receptors, influencing metabolic pathways and exerting therapeutic effects.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between Methyl 2-(3-(hydroxymethyl)phenyl)nicotinate and analogous compounds:

Hydrolysis and Metabolic Stability

- Methyl nicotinate : Exhibits exceptional stability in human serum albumin (HSA), with a half-life exceeding 95 hours, attributed to its simple structure and lack of steric hindrance .

- Inferred Behavior of Target Compound : The hydroxymethylphenyl substituent in Methyl 2-(3-(hydroxymethyl)phenyl)nicotinate may moderately reduce hydrolysis rates compared to methyl nicotinate due to steric effects, though the hydrophilic hydroxymethyl group could enhance aqueous solubility.

- Thioester vs. Oxygen Ester: Methyl 2-((3-aminophenyl)thio)isonicotinate (thioester) is expected to hydrolyze faster than oxygen esters due to the nucleophilic susceptibility of sulfur .

Topical Application and Formulation Effects

highlights that vehicle formulation significantly impacts nicotinate ester penetration and erythema induction. For example:

- Hydrophilic Bases : Enhance penetration of polar esters like Methyl 2-(3-(hydroxymethyl)phenyl)nicotinate.

- Lipophilic Ointments: Favor non-polar analogs (e.g., methyl nicotinate) but may reduce the target compound’s efficacy due to its hydroxymethyl group .

Research Findings and Implications

HSA Correlation : Hydrolysis rates in HSA strongly correlate with human plasma, suggesting Methyl 2-(3-(hydroxymethyl)phenyl)nicotinate’s in vitro HSA data could predict in vivo behavior .

Safety Profiles : Compounds like Methyl (3-hydroxyphenyl)-carbamate exhibit lower acute toxicity (GHS Category 4), suggesting nicotinate esters may require stricter handling due to faster hydrolysis and metabolite release .

生物活性

Methyl 2-(3-(hydroxymethyl)phenyl)nicotinate (CAS No. 1349708-64-0) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. It belongs to the class of nicotinic acid derivatives and has been studied for its therapeutic properties, including anti-inflammatory and anticancer effects.

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C13H13NO3 |

| Molecular Weight | 233.25 g/mol |

| Solubility | Soluble in ethanol |

| Melting Point | Not specified |

Methyl 2-(3-(hydroxymethyl)phenyl)nicotinate is believed to exert its biological effects through several mechanisms, including:

- Anti-inflammatory Activity : The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation.

- Antioxidant Properties : It potentially scavenges free radicals, contributing to its protective effects against oxidative stress.

- Cell Proliferation Inhibition : Studies suggest that it can interfere with the proliferation of cancer cells, making it a candidate for anticancer therapies.

Research Findings

- Anti-inflammatory Effects : A study demonstrated that methyl 2-(3-(hydroxymethyl)phenyl)nicotinate significantly reduced the levels of inflammatory markers in vitro. This suggests its potential use in treating inflammatory diseases .

- Anticancer Activity : In cellular assays, the compound exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase.

- Neuroprotective Effects : Preliminary research indicates that this compound may protect neuronal cells from apoptosis induced by oxidative stress, highlighting its potential in neurodegenerative disease models .

Case Studies

- Case Study 1 : In a controlled experiment involving human cancer cell lines, treatment with methyl 2-(3-(hydroxymethyl)phenyl)nicotinate resulted in a 50% reduction in cell viability at concentrations of 25 µM after 48 hours. This was accompanied by increased levels of apoptotic markers such as caspase-3 activation.

- Case Study 2 : An animal model study showed that administration of the compound led to significant reductions in inflammation markers (TNF-alpha and IL-6) in a dose-dependent manner, suggesting its therapeutic potential in inflammatory conditions.

Comparative Analysis with Related Compounds

To better understand the biological activity of methyl 2-(3-(hydroxymethyl)phenyl)nicotinate, it is useful to compare it with similar compounds:

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 2-(3-(hydroxymethyl)phenyl)nicotinate?

Methodological Answer: The synthesis typically involves esterification and functional group protection. For example:

- Esterification: Reacting 3-(hydroxymethyl)phenylboronic acid with methyl nicotinate under Suzuki-Miyaura coupling conditions (palladium catalyst, base, and inert atmosphere) .

- Protection of Hydroxymethyl Group: Use tert-butyldimethylsilyl (TBS) chloride to protect the hydroxymethyl group during synthesis to prevent side reactions .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and H/C NMR .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Handling: Use nitrile gloves, lab coat, and fume hood to avoid dermal/ocular exposure. In case of contact, wash with water immediately (see SDS for methyl nicotinate analogs) .

- Storage: Keep in amber glass vials under nitrogen at -20°C to prevent hydrolysis of the ester group. Avoid exposure to heat (>30°C) or humidity, as the hydroxymethyl group may oxidize .

- Stability Testing: Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Structural Confirmation:

- Purity Analysis:

Advanced Research Questions

Q. What are the potential dimerization pathways of this compound under varying reaction conditions?

Methodological Answer:

- Thermal Dimerization: Heating in toluene at 110°C for 24 hours may yield head-to-tail dimers via quinodimethane intermediates. Monitor via LC-MS and isolate using preparative TLC .

- Photochemical Dimerization: UV irradiation (λ = 300 nm) in acetonitrile can trigger [4+2] cycloaddition. Optimize light intensity and solvent polarity to control regioselectivity .

- Mitigation Strategies: Add radical inhibitors (e.g., BHT) or conduct reactions under nitrogen to suppress unwanted dimerization .

Q. How does the hydroxymethyl substituent influence reactivity in nucleophilic acyl substitution?

Methodological Answer:

- Solvent Effects: In polar aprotic solvents (DMF, DMSO), the hydroxymethyl group enhances electrophilicity of the ester carbonyl via hydrogen bonding. Conduct kinetic studies using H NMR to track reaction rates .

- Comparative Studies: Synthesize analogs without the hydroxymethyl group (e.g., methyl 2-phenylnicotinate) and compare hydrolysis rates (pH 7.4 buffer, 37°C) to isolate substituent effects .

Q. What strategies reduce batch-to-batch variability during scale-up synthesis?

Methodological Answer:

- Process Analytical Technology (PAT): Use in-line FTIR to monitor reaction progress and ensure consistent coupling efficiency (>90%) .

- Design of Experiments (DoE): Optimize parameters (catalyst loading, temperature) via response surface methodology. For example:

| Factor | Range | Optimal Value |

|---|---|---|

| Pd(PPh3)4 (mol%) | 1–5 | 2.5 |

| Temperature (°C) | 80–120 | 100 |

| Reaction Time (hr) | 12–24 | 18 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。